3-(4-Fluorophenyl)furan-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a carboxylic acid group at the 2-position and a 4-fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a furan derivative using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluorophenyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring can participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the 4-fluorophenyl group, making it less hydrophobic and potentially less bioactive.
3-Phenylfuran-2-carboxylic acid: Similar structure but without the fluorine atom, which can affect its electronic properties and reactivity.
3-(4-Chlorophenyl)furan-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine, which can influence its chemical and biological properties differently.
Uniqueness: The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)furan-2-carboxylic acid imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFSKGDIRKILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-10-4 |
Source
|
Record name | 3-(4-fluorophenyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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